Binding Affinity to E. coli KAS I: Quantitative Comparison with Cerulenin and Thiolactomycin
2-Phenylamino-4-methyl-5-acetylthiazole binds to Escherichia coli KAS I with a binding constant (Kd) of 25 µM, as determined by fluorescence titration. This places its affinity within the same order of magnitude as the reversible inhibitor thiolactomycin (Kd = 25 µM) but approximately 8-fold lower than the covalent inhibitor cerulenin (Kd = 3 µM) [1]. The comparative data are derived from the same biophysical assay system, enabling direct quantitative ranking.
| Evidence Dimension | Binding affinity to E. coli β-ketoacyl-ACP synthase I (KAS I) |
|---|---|
| Target Compound Data | Kd = 25 µM |
| Comparator Or Baseline | Cerulenin: Kd = 3 µM; Thiolactomycin: Kd = 25 µM |
| Quantified Difference | Target compound is 8.3-fold less potent than cerulenin; equipotent to thiolactomycin |
| Conditions | Fluorescence titration in binding-assay buffer (20 mM Tris pH 7.5, 200 mM NaCl, 1 mM TCEP, 0.5 mM EDTA) with 4.9 µM protein |
Why This Matters
This binding constant is essential for comparing inhibitor potency in biochemical assays and for selecting appropriate concentrations for downstream experiments such as crystallography or cell-based studies.
- [1] Pappenberger G, Schulz-Gasch T, Kusznir E, Müller F, Hennig M. Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid synthesis. Acta Crystallogr D Biol Crystallogr. 2007 Dec;63(Pt 12):1208-16. doi: 10.1107/S0907444907049852. View Source
